molecular formula C10H14Na2O4 B052189 Disodium 1,2,2-trimethylcyclopentane-1,3-dicarboxylate CAS No. 125317-77-3

Disodium 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

Cat. No.: B052189
CAS No.: 125317-77-3
M. Wt: 244.19 g/mol
InChI Key: HTBITCNUUYEGAB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt is a chemical compound with the molecular formula C10H16O4Na2. It is a derivative of 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, which is also known as camphoric acid. This compound is characterized by its two sodium ions, which replace the hydrogen atoms in the carboxylic acid groups, making it a disodium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

    Neutralization: The carboxylic acid groups are neutralized with a sodium hydroxide solution to form the disodium salt.

    Purification: The resulting compound is purified through recrystallization from water or ethanol to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale neutralization reactions using sodium hydroxide and subsequent purification steps to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Ion-exchange resins or solutions of other metal salts can facilitate substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Salts with different cations.

Scientific Research Applications

1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid: The parent compound without the sodium ions.

    Camphoric acid: Another name for 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

    1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid mono-sodium salt: A similar compound with only one sodium ion.

Uniqueness

1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt is unique due to its disodium salt form, which imparts different solubility and reactivity properties compared to its parent compound and other similar compounds. This makes it particularly useful in specific chemical and industrial applications where these properties are advantageous.

Properties

CAS No.

125317-77-3

Molecular Formula

C10H14Na2O4

Molecular Weight

244.19 g/mol

IUPAC Name

disodium;1,2,2-trimethylcyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C10H16O4.2Na/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;;/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);;/q;2*+1/p-2

InChI Key

HTBITCNUUYEGAB-UHFFFAOYSA-L

SMILES

CC1(C(CCC1(C)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(CCC1(C)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Synonyms

1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt

Origin of Product

United States

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